molecular formula C14H10ClFO2 B6403575 4-(4-Chloro-2-methylphenyl)-3-fluorobenzoic acid, 95% CAS No. 1261945-96-3

4-(4-Chloro-2-methylphenyl)-3-fluorobenzoic acid, 95%

Cat. No. B6403575
CAS RN: 1261945-96-3
M. Wt: 264.68 g/mol
InChI Key: QFXCGKYPGHMWQD-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenyl)-3-fluorobenzoic acid (also known as 4-CMCBA) is a synthetic compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 255.6 g/mol and a melting point of 120-122 °C. 4-CMCBA is a versatile compound that has been used in a variety of biochemical and physiological studies. It is also used in the synthesis of other compounds and has been studied for its potential applications in drug development.

Scientific Research Applications

4-CMCBA has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other substances. 4-CMCBA has also been studied for its potential use in the synthesis of other compounds, such as benzodiazepines and other pharmaceuticals. In addition, it has been studied for its potential use in drug development, as it can be used to investigate the metabolism and pharmacokinetics of drugs.

Mechanism of Action

4-CMCBA is a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other substances. The enzyme catalyzes the oxidation of the substrate to form a reactive intermediate, which is then converted to a variety of metabolites. These metabolites can then be further metabolized or excreted from the body.
Biochemical and Physiological Effects
4-CMCBA has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 4-CMCBA can inhibit the activity of cytochrome P450 enzymes, which can lead to decreased drug metabolism and increased drug levels in the body. In addition, 4-CMCBA has been shown to have anti-inflammatory properties, and to modulate the expression of certain genes involved in inflammation.

Advantages and Limitations for Lab Experiments

4-CMCBA is a versatile compound that has numerous advantages for use in lab experiments. It is relatively inexpensive and can be synthesized easily from commercially available starting materials. In addition, it is a substrate for the enzyme cytochrome P450, which makes it useful for studying the metabolism and pharmacokinetics of drugs. However, 4-CMCBA can be toxic to cells at high concentrations, so care must be taken when using it in experiments.

Future Directions

The potential applications of 4-CMCBA are vast, and there are numerous future directions for its use. For example, it can be used to investigate the metabolism and pharmacokinetics of drugs, and to study the biochemical and physiological effects of drugs. In addition, it can be used in the synthesis of other compounds, such as benzodiazepines and other pharmaceuticals. Finally, 4-CMCBA can be used to study the effects of environmental toxins, as it can be used to investigate the metabolism and toxicity of these compounds.

Synthesis Methods

4-CMCBA can be synthesized from 4-chloro-2-methylphenol and 3-fluorobenzoic acid via a Friedel-Crafts acylation reaction. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at a temperature of 150-200 °C and the product is isolated by recrystallization.

properties

IUPAC Name

4-(4-chloro-2-methylphenyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-6-10(15)3-5-11(8)12-4-2-9(14(17)18)7-13(12)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXCGKYPGHMWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690361
Record name 4'-Chloro-2-fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261945-96-3
Record name 4'-Chloro-2-fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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